![molecular formula C21H20N2O2S2 B2656413 3-(4-methoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 862806-52-8](/img/structure/B2656413.png)
3-(4-methoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-(4-methoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H20N2O2S2 and its molecular weight is 396.52. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation of Antitumor Activity
A study by Hafez and El-Gazzar (2017) explored the synthesis of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives with different functional groups. The research found that these compounds, including derivatives similar to the queried compound, exhibited potent anticancer activity against several human cancer cell lines, such as MCF-7, HeLa, and HCT-116. This suggests the compound's potential application in cancer treatment research (Hafez & El-Gazzar, 2017).
Antimicrobial Investigations
Gaber, Bagley, and Sherif (2010) synthesized new derivatives of thieno[2,3-d]pyrimidin-4-one based on an ortho-functionalized thiophene nucleus and evaluated their antimicrobial activity. These compounds displayed varying levels of antibacterial and antifungal effects, indicating their potential use in developing new antimicrobial agents (Gaber, Bagley, & Sherif, 2010).
Central Nervous System Depressant Activity
Manjunath et al. (1997) investigated the central nervous system depressant activity of 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and their derivatives. The study demonstrated that some of these compounds have marked sedative action, suggesting their potential application in CNS depressant drug development (Manjunath et al., 1997).
Corrosion Inhibition
Abdallah, Shalabi, and Bayoumy (2018) synthesized and characterized new pyridopyrimidinones derivatives (PPDs) and evaluated their efficacy as corrosion inhibitors for carbon steel in sulfamic acid solutions. Their study found that these compounds act as mixed-type inhibitors, highlighting their potential application in corrosion protection research (Abdallah, Shalabi, & Bayoumy, 2018).
Synthesis and Evaluation of Antibacterial and Antifungal Agents
Al-Juboori (2020) synthesized new dihydropyrimidinone and dihydropyrimidine derivatives and evaluated their antibacterial and antifungal activities. The study revealed that most synthesized compounds showed good antibacterial activity against various pathogens, indicating their potential in antimicrobial drug development (Al-Juboori, 2020).
properties
IUPAC Name |
3-(4-methoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-14-3-5-15(6-4-14)13-27-21-22-18-11-12-26-19(18)20(24)23(21)16-7-9-17(25-2)10-8-16/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHLZHGKPBJTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one |
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